Home > Products > Screening Compounds P3633 > 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid - 70598-12-8

2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid

Catalog Number: EVT-3193418
CAS Number: 70598-12-8
Molecular Formula: C17H13BrN2O2
Molecular Weight: 357.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is synthesized from various precursors, primarily involving pyrazole and substituted phenyl groups. Its classification falls under organic compounds, specifically heterocyclic compounds due to the presence of a pyrazole ring. Pyrazoles are five-membered aromatic compounds containing two nitrogen atoms, which contribute to their unique reactivity and biological activity.

Synthesis Analysis

The synthesis of 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid typically involves several key steps:

  1. Starting Materials: The synthesis begins with 4-bromophenylhydrazine and phenylacetone or similar substrates.
  2. Reaction Conditions: The reaction is often carried out in anhydrous solvents such as ethanol or dimethylformamide at elevated temperatures (reflux conditions) to facilitate the formation of the pyrazole ring.
  3. Formation of Pyrazole: The initial step involves the condensation of the hydrazine with the carbonyl compound (e.g., phenylacetone) to form a pyrazole intermediate.
  4. Acetic Acid Derivation: Following the formation of the pyrazole, acetic acid is introduced to modify the compound into its final form, typically through a substitution reaction.
  5. Purification: The product is purified through recrystallization techniques, yielding a high-purity compound suitable for further analysis.

The yield and purity of the synthesized compound can be influenced by factors such as reaction time, temperature, and the specific reagents used.

Molecular Structure Analysis

The molecular structure of 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid can be described as follows:

  • Molecular Formula: C17_{17}H15_{15}BrN2_{2}O2_{2}
  • Molecular Weight: Approximately 363.22 g/mol
  • Structural Features:
    • The compound contains a pyrazole ring substituted at one position by a 4-bromophenyl group and at another position by a phenyl group.
    • An acetic acid moiety is attached to the pyrazole structure, which may influence its solubility and biological activity.

Crystallographic data can reveal detailed bond lengths and angles, providing insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid can undergo several chemical reactions:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters.
  2. Amide Formation: It can react with amines to yield amides, which may enhance its pharmacological properties.
  3. Nucleophilic Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions are significant for modifying the compound's structure to enhance its biological activity or selectivity.

Mechanism of Action

The mechanism of action for 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is not fully elucidated but may involve:

  1. Enzyme Inhibition: Many pyrazole derivatives act as inhibitors for specific enzymes involved in inflammatory pathways.
  2. Receptor Interaction: The compound may interact with various receptors (e.g., cyclooxygenase enzymes) influencing pain and inflammation responses.
  3. Cellular Pathways: It could modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.

Experimental studies would be necessary to confirm these mechanisms through biochemical assays and receptor binding studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid include:

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: The melting point can vary but is generally in the range of 180–210 °C.
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide but may have limited solubility in non-polar solvents.

These properties are critical for determining its suitability for various applications in pharmaceuticals.

Applications

2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing anti-inflammatory or analgesic drugs.
  2. Biological Research: Used in studies investigating pyrazole derivatives' effects on cancer cell lines or inflammatory models.
  3. Chemical Biology: Serves as a tool compound for probing biological pathways involving specific receptors or enzymes.

Research continues into optimizing this compound's structure for enhanced efficacy and reduced side effects in therapeutic applications.

Introduction

Historical Context of Pyrazole-Based Pharmacophores

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic structure with adjacent nitrogen atoms. Their significance stems from exceptional structural versatility, enabling interactions with diverse biological targets. Historically, pyrazole-based compounds have yielded numerous clinically validated drugs, including the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, the anti-obesity drug rimonabant, and the antidiabetic agent teneligliptin [3]. The broad therapeutic profile of pyrazole derivatives encompasses antibacterial, antifungal, anticancer, anti-inflammatory, antidiabetic, and anticonvulsant activities, as documented in extensive structure-activity relationship (SAR) studies [3] [8]. This diversity is attributed to the pyrazole ring’s ability to engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions within enzyme active sites. The continuous evolution of synthetic methodologies—including cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, acetylenic ketones, or vinyl ketones—has further accelerated pharmacological exploration of this chemotype [3].

Table 1: Clinically Relevant Pyrazole-Based Pharmacophores

Drug NameTherapeutic CategoryKey Structural Features
CelecoxibAnti-inflammatory1,5-Diarylpyrazole with sulfonamide
TeneligliptinAntidiabetic4-(4-Bromophenyl)pyrazole anchor
RimonabantAnti-obesity1,5-Diarylpyrazole with piperidine carboxamide
CDPPBAntipsychotic3-Cyano-1,4-diarylpyrazole

Structural Significance of 4-Bromophenyl and Phenyl Substitutions

The strategic incorporation of 4-bromophenyl and phenyl moieties at the pyrazole ring’s C3 and N1 positions, respectively, imparts distinct electronic and steric properties critical for bioactivity. The 4-bromophenyl group enhances metabolic stability and membrane permeability due to its hydrophobic character, while the bromine atom serves as a potent electron-withdrawing group, modulating the aromatic system’s electron density. This polarization facilitates favorable interactions with target proteins, as evidenced in crystallographic studies of enzyme-inhibitor complexes [5] [8]. Concurrently, the N1-phenyl substitution contributes to π-system extension, promoting van der Waals contacts and hydrophobic packing within binding pockets. Molecular modeling analyses indicate that this dual-aryl architecture positions the C4-acetic acid side chain optimally for hydrogen bonding with catalytic residues, as observed in α-glucosidase and leishmanial target enzymes [4] [8]. The acetic acid moiety itself acts as a versatile pharmacophore, enabling salt bridge formation with basic amino acids or metal chelation in metalloenzymes.

Rationale for Investigating 2-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic Acid

This compound (CAS# 70598-12-8, MW: 357.21 g/mol, Formula: C₁₇H₁₃BrN₂O₂) integrates three pharmacophoric elements: (i) a pyrazole core, (ii) 4-bromophenyl/phenyl substitutions, and (iii) a flexible acetic acid linker at C4 [1] [2]. The acetic acid group differentiates it from conventional pyrazole derivatives by introducing pH-dependent solubility and zinc-binding capability, relevant for hydrolytic enzyme inhibition. Recent studies on structurally analogous pyrazole-acetic acid hybrids demonstrate potent α-glucosidase inhibition (IC₅₀ values 13.66–494 μM vs. Acarbose IC₅₀ = 720.18 μM) and antileishmanial activity (IC₅₀ = 0.018 μg/mL for hydrazine-coupled derivatives) [4] [8]. Additionally, 4-bromophenyl-substituted semicarbazones exhibit high anticonvulsant efficacy in maximal electroshock seizure (MES) screens, attributed to interactions with voltage-gated ion channels or GABAergic systems [5]. The compound’s structural hybridity aligns with molecular hybridization strategies that merge complementary pharmacophores to enhance target affinity—a principle validated in pyrazole-phthalazine hybrids showing 52-fold increased α-glucosidase inhibition versus Acarbose [4].

Table 2: Therapeutic Relevance of Structural Motifs in 2-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic Acid

Structural MotifBiological RelevancePotential Therapeutic Indications
Pyrazole CoreHydrogen bonding with kinases, oxidoreductases, and hydrolasesAnticancer, antimicrobial, antidiabetic
4-Bromophenyl at C3Enhanced hydrophobic penetration; halogen bonding with carbonyl/amine residuesAnticonvulsant, antiparasitic
Phenyl at N1π-π stacking with aromatic amino acids; improved bioavailabilityAnti-inflammatory, CNS disorders
Acetic Acid at C4Salt bridge formation; metal coordination; pH-dependent solubilityEnzyme inhibition (e.g., α-glucosidase)

Research Objectives and Knowledge Gaps

Despite the compound’s promising scaffold, significant research gaps persist:

  • Synthetic Accessibility: Current routes to C4-acetic acid functionalized pyrazoles rely on multi-step sequences involving Vilsmeier-Haack formylation followed by oxidation, or condensation of hydrazines with α,β-unsaturated ketones bearing acetic acid precursors. Yields and regioselectivity remain variable (61–95%), necessitating optimized catalytic methods [3] [4].
  • Target Identification: While structurally related pyrazoles inhibit α-glucosidase, carbonic anhydrase, and leishmanial PTR1, the specific targets of this acetic acid derivative are underexplored. Computational docking studies are absent despite evidence of high affinity for enzymes with polar active sites [4] [8].
  • Structure-Activity Relationship (SAR): Systematic evaluations of bromine positioning (e.g., ortho vs. para), N1-aryl modifications, and acetic acid bioisosteres are lacking. Electron-withdrawing para-bromine enhances anticonvulsant and antileishmanial activities compared to methyl substituents, but comprehensive SAR is unavailable [5] [8].
  • Physicochemical Profiling: Experimental data on solubility, logP, pKa, and stability under physiological conditions are unreported, hindering pharmacokinetic predictions [1] [6].

Properties

CAS Number

70598-12-8

Product Name

2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid

IUPAC Name

2-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]acetic acid

Molecular Formula

C17H13BrN2O2

Molecular Weight

357.2 g/mol

InChI

InChI=1S/C17H13BrN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22)

InChI Key

HJPBMMFGHALHBV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.